NBD-C4 [NBD-butyric acid] [4-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)butanoic acid]
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Overview
Description
This compound is particularly valued for its ability to react with low molecular weight amines, making it a useful tool in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD-C4 typically involves the reaction of 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride with butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride: This intermediate is synthesized by nitration of benzoxadiazole followed by chlorination.
Reaction with butanoic acid: The 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine to form NBD-C4.
Industrial Production Methods
Industrial production of NBD-C4 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
NBD-C4 undergoes several types of chemical reactions, including:
Substitution Reactions: NBD-C4 can participate in nucleophilic substitution reactions due to the presence of the nitrobenzoxadiazole moiety.
Reduction Reactions: The nitro group in NBD-C4 can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of NBD-C4 can be formed.
Reduction Products: The primary product of reduction is the corresponding amino derivative of NBD-C4.
Scientific Research Applications
NBD-C4 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: NBD-C4 is used as a fluorescent probe to detect and quantify low molecular weight amines in biochemical assays.
Cell Imaging: The compound is employed in cell imaging to stain and visualize cellular components, particularly in studies involving cell membrane dynamics.
Protein Labeling: NBD-C4 is used to label proteins, enabling the study of protein interactions and conformational changes.
Environmental Monitoring: The compound’s sensitivity to environmental changes makes it useful in monitoring environmental parameters such as pH and ion concentration.
Mechanism of Action
NBD-C4 exerts its effects primarily through its ability to fluoresce upon binding to target molecules. The nitrobenzoxadiazole moiety is responsible for the compound’s fluorescence, which is sensitive to the local environment. When NBD-C4 binds to amines or other nucleophiles, the fluorescence intensity changes, allowing for the detection and quantification of these molecules .
Comparison with Similar Compounds
Similar Compounds
NBD-Cholesterol: A fluorescent analog used to study lipid transport and protein-lipid interactions.
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine): Used in membrane studies and protein-lipid interactions.
NBD-Ceramide: Utilized for Golgi apparatus staining and studying lipid metabolism.
Uniqueness
NBD-C4 is unique due to its specific reactivity with low molecular weight amines and its high sensitivity to environmental changes. This makes it particularly useful in applications requiring precise detection and quantification of amines, as well as in studies involving dynamic changes in the cellular environment .
Properties
CAS No. |
777085-40-2 |
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Molecular Formula |
C10H10N4O5 |
Molecular Weight |
266.21 |
Origin of Product |
United States |
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